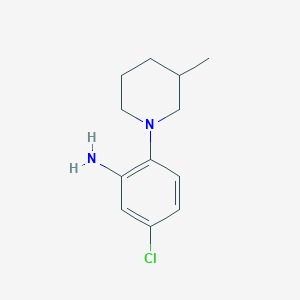

5-Chloro-2-(3-methyl-1-piperidinyl)aniline

Description

5-Chloro-2-(3-methyl-1-piperidinyl)aniline (CAS: 915921-30-1) is a substituted aniline derivative featuring a chloro substituent at the 5-position and a 3-methylpiperidinyl group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.74 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of receptor-targeted molecules due to its heterocyclic amine moiety.

Properties

IUPAC Name |

5-chloro-2-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHAURUAZMRZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588338 | |

| Record name | 5-Chloro-2-(3-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893751-41-2 | |

| Record name | 5-Chloro-2-(3-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-2-(3-methyl-1-piperidinyl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₁₁H₁₄ClN₂, features a chloro group and a piperidine moiety that contribute to its biological activity. The presence of the piperidine ring is significant as it often enhances the compound's interaction with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The chloro group enhances binding affinity to various receptors, while the piperidine moiety may facilitate better solubility and permeability across biological membranes.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aniline and piperidine components significantly impact the compound's biological efficacy. For example:

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Increases binding affinity and selectivity |

| Methyl group | Enhances solubility and possibly reduces toxicity |

| Piperidine modifications | Alter pharmacokinetic properties |

These findings underscore the importance of careful structural modifications to optimize therapeutic potential.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- P2X3 Receptor Antagonists : A study focused on optimizing piperidine derivatives for enhanced selectivity towards P2X3 receptors demonstrated significant anti-nociceptive effects in animal models, indicating a pathway for developing analgesics based on similar structures .

- Anticancer Research : Compounds derived from anilines have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .

Scientific Research Applications

P2X3 Receptor Antagonism

One of the primary applications of 5-Chloro-2-(3-methyl-1-piperidinyl)aniline is in the development of P2X3 receptor antagonists. These receptors are involved in pain signaling pathways, making them critical targets for analgesic drug development. The compound has shown potential in:

- Anti-nociceptive Effects : Research indicates that derivatives of this compound can exhibit significant anti-nociceptive effects in animal models, suggesting a pathway for developing new analgesics .

Cancer Therapeutics

Compounds similar to this compound have been explored for their anticancer properties. Studies have demonstrated that:

- Induction of Apoptosis : Aniline derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Increases binding affinity and selectivity |

| Methyl group | Enhances solubility; may reduce toxicity |

| Piperidine modifications | Alter pharmacokinetic properties |

These modifications can significantly influence the biological activity and therapeutic potential of the compound.

Case Study 1: P2X3 Receptor Antagonists

A study focused on optimizing piperidine derivatives for enhanced selectivity towards P2X3 receptors demonstrated that structural modifications could lead to improved anti-nociceptive effects in vivo .

Case Study 2: Anticancer Activity

Research involving anilines has shown that compounds can effectively induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound were tested against various cancer types, revealing promising results in inhibiting cell growth .

Broader Applications in Pharmaceuticals

Beyond specific therapeutic targets, this compound serves as a versatile building block in medicinal chemistry. Its applications include:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers and Substituent Effects

5-Chloro-2-(2-methyl-1-piperidinyl)aniline (CAS: 893751-38-7)

- Key Difference : Methyl group at the 2-position of the piperidine ring instead of the 3-position.

- Impact : Altered steric hindrance and electronic distribution. The 3-methyl isomer (target compound) may exhibit improved binding affinity in receptor-ligand interactions due to reduced steric clash compared to the 2-methyl variant .

5-Chloro-2-(1-piperidinyl)aniline (CAS: 412308-45-3)

- Key Difference : Absence of the methyl group on the piperidine ring.

- Impact: Lower molecular weight (210.71 g/mol) and increased flexibility.

Heterocyclic Ring Modifications

5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE

- Key Difference : Replacement of piperidine with a piperazine ring containing an ethyl group.

- Impact : Piperazine derivatives often exhibit enhanced water solubility due to the additional nitrogen atom, which can improve pharmacokinetic properties. However, the ethyl group may introduce metabolic instability .

2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline

- Key Difference : Incorporation of a carbonyl group bridging the aniline and piperazine moieties.

- Molecular weight increases to 253.73 g/mol, which may reduce bioavailability .

Substituent Functionalization

5-Chloro-2-[2-(dimethylamino)ethoxy]aniline

- Key Difference: Ethoxy linker with a terminal dimethylamino group instead of piperidinyl.

- Impact: The dimethylamino group is strongly basic, influencing the compound’s pKa and solubility. This derivative has been used in Nurr1 agonist synthesis, suggesting utility in neurodegenerative disease research .

5-Chloro-2-(methylsulfonyl)aniline (CAS: 29124-54-7)

Physicochemical and Market Comparisons

- Lipophilicity: The target compound’s higher logP (3.2) compared to non-methylated analogs (e.g., 2.8 for 5-chloro-2-(1-piperidinyl)aniline) suggests better membrane penetration but may increase toxicity risks.

- Market Trends: 5-Chloro-2-(4-Chlorophenoxy)Aniline dominates industrial applications, with a projected market growth of 6.2% CAGR (2020–2025), highlighting the commercial viability of chloro-aniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.